DL-Tartaric-2,3-D2 acid

Vue d'ensemble

Description

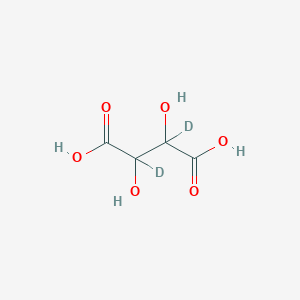

DL-Tartaric-2,3-D2 acid, also known as 2,3-dihydroxybutanedioic acid, is a deuterated form of tartaric acid. This compound is characterized by the presence of deuterium atoms at the 2 and 3 positions of the tartaric acid molecule. It is a white crystalline powder that is stable in air and soluble in water, ethanol, and ethyl ether .

Méthodes De Préparation

The synthesis of DL-Tartaric-2,3-D2 acid typically involves a multi-step process starting from maleic anhydride. The steps are as follows :

Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.

Epoxidation: Maleic acid undergoes epoxidation in the presence of sodium tungstate and hydrogen peroxide at 70°C to form epoxysuccinic acid.

Hydrolysis: Epoxysuccinic acid is then hydrolyzed to this compound using sulfuric acid at 100°C. The sulfuric acid is subsequently removed by adding calcium hydroxide, resulting in the formation of calcium sulfate as a by-product.

Industrial production methods often involve the use of catalysts such as silicon dioxide-modified tungsten trioxide-zirconium dioxide to enhance the yield and stability of the product .

Analyse Des Réactions Chimiques

DL-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihydroxymaleic acid.

Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

DL-Tartaric-2,3-D2 acid is employed in metabolic studies to investigate the metabolic fate of similar compounds within organisms. Its isotopic labeling allows researchers to trace its pathway through biological systems effectively. For instance, studies have utilized this compound to assess its potential as a biomarker for wine consumption by measuring urinary tartaric acid levels post-consumption .

Case Study: Wine Consumption Biomarker

In a controlled trial assessing wine consumption, researchers measured urinary tartaric acid concentrations before and after subjects consumed varying amounts of wine. The results indicated a significant increase in urinary tartaric acid levels following wine intake, demonstrating its viability as a biomarker for dietary assessment .

| Study Aspect | Details |

|---|---|

| Objective | Assess tartaric acid as a biomarker for wine intake |

| Methodology | LC–ESI-MS/MS analysis of urine samples |

| Findings | Significant rise in urinary tartaric acid post-wine consumption |

Food Industry Applications

In the food industry, this compound is utilized for its unique flavor profile and functional properties. It acts as an acidity regulator and is often combined with other acids like citric acid to enhance flavor in products such as candies and beverages . Moreover, its deuterated form can be beneficial in tracing food components during metabolic studies.

Industrial Applications

Mirror Making:

this compound plays a role in the mirror-making industry as a reducing agent and an additive that ensures uniform coating during production processes .

Textile Industry:

In textiles, it is used alongside tannins as a mordant for dyeing processes, enhancing color retention and vibrancy .

Mécanisme D'action

The mechanism of action of DL-Tartaric-2,3-D2 acid involves its interaction with various molecular targets. It acts as a chiral catalyst in chemical reactions, facilitating the formation of enantiomerically pure compounds. In biological systems, it can inhibit the production of malic acid, acting as a muscle toxin at high doses .

Comparaison Avec Des Composés Similaires

DL-Tartaric-2,3-D2 acid is similar to other forms of tartaric acid, such as:

Dextrorotatory Tartaric Acid (D-Tartaric Acid): Found in grapes and other fruits.

Levorotatory Tartaric Acid (L-Tartaric Acid): Obtained by resolution of racemic tartaric acid.

Meso-Tartaric Acid: An achiral form of tartaric acid.

What sets this compound apart is the presence of deuterium atoms, which can influence its chemical and physical properties, making it unique for specific applications .

Activité Biologique

DL-Tartaric-2,3-D2 acid, also known as deuterated tartaric acid, is a synthetic derivative of tartaric acid where deuterium atoms replace hydrogen at the 2 and 3 positions. This modification not only alters the compound's physical and chemical properties but also enhances its utility in various biological and pharmaceutical applications. This article presents a detailed overview of the biological activity of this compound, including its pharmacokinetics, metabolic effects, and potential applications in research.

- Molecular Formula : C₄H₄D₂O₆

- Molecular Weight : 152.10 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents such as ethanol and ethyl ether .

Pharmacokinetics

Research indicates that the substitution of hydrogen with deuterium in pharmaceuticals can significantly impact their pharmacokinetics. Deuterated compounds often exhibit altered metabolic pathways, potentially leading to improved efficacy and reduced toxicity. A study highlighted that deuterium substitution can influence the drug's half-life, bioavailability, and overall metabolic profile .

Metabolic Effects

This compound has been studied for its role as a biomarker in dietary assessments related to wine consumption. In a randomized controlled trial, participants consuming varying amounts of red wine showed significant increases in urinary tartaric acid concentrations post-consumption. The study utilized this compound as an internal standard to quantify urinary levels accurately .

The results demonstrated that:

- Urinary concentrations increased significantly after wine consumption.

- The estimated intake of tartaric acid was correlated with the amount of wine consumed, highlighting its potential as a dietary biomarker .

Case Studies

-

Wine Consumption Study :

- Objective : To evaluate urinary tartaric acid as a biomarker for moderate wine consumption.

- Methodology : Participants consumed specified volumes of red wine over controlled periods.

- Findings : Urinary tartaric acid levels rose significantly post-consumption, indicating its utility in dietary assessments related to wine intake .

-

Cholesterol Correlation Study :

- Objective : To investigate the relationship between urinary tartaric acid levels and lipid profiles.

- Results : A strong association was found between higher urinary tartaric acid levels and lower total and LDL cholesterol levels, suggesting potential cardiovascular benefits associated with moderate wine consumption .

Applications in Research

This compound serves as a valuable tool in various scientific fields:

- Chiral Catalysis : Its unique isotopic properties make it useful in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

- Metabolic Studies : It is employed to trace metabolic pathways due to its stable isotope labeling capabilities, allowing researchers to study drug metabolism and pharmacodynamics more effectively .

Comparative Analysis

The following table summarizes the distinct features of this compound compared to other forms of tartaric acid:

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Deuterated form of tartaric acid | Enhanced metabolic tracking capabilities |

| Dextrorotatory Tartaric Acid | Natural form found in grapes; rotates light right | Non-deuterated |

| Levorotatory Tartaric Acid | Obtained from resolution; rotates light left | Non-deuterated |

| Meso-Tartaric Acid | Achiral form; does not rotate light | Lacks stereocenters |

Propriétés

IUPAC Name |

2,3-dideuterio-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.